molecular formula C12H17FO2 B7972606 5-Fluoro-3-iso-pentoxybenzyl alcohol

5-Fluoro-3-iso-pentoxybenzyl alcohol

Cat. No.: B7972606
M. Wt: 212.26 g/mol
InChI Key: SJIAQBWSFPJKHL-UHFFFAOYSA-N
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Description

5-Fluoro-3-iso-pentoxybenzyl alcohol: is an organic compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a benzyl alcohol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iso-pentoxybenzyl alcohol typically involves the introduction of the fluorine atom and the iso-pentoxy group onto a benzyl alcohol framework. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable benzyl alcohol derivative under controlled conditions. The iso-pentoxy group can be introduced via etherification reactions using iso-pentanol and an appropriate catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and etherification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-iso-pentoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Potassium fluoride (KF), sodium iodide (NaI).

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-3-iso-pentoxybenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluorinated benzyl alcohols on biological systems. Its interactions with enzymes and other biomolecules are of particular interest .

Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a precursor in the synthesis of pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iso-pentoxybenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxybenzyl alcohol
  • 3-Fluoro-4-iso-pentoxybenzyl alcohol
  • 5-Fluoro-3-ethoxybenzyl alcohol

Comparison: Compared to these similar compounds,

Properties

IUPAC Name

[3-fluoro-5-(3-methylbutoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-9(2)3-4-15-12-6-10(8-14)5-11(13)7-12/h5-7,9,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIAQBWSFPJKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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